Ethyl 6-bromo-4-chloro-1h-pyrrolo[2,3-b]pyridine-5-carboxylate

Medicinal chemistry Cross-coupling Kinase inhibitor synthesis

Ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 2167213-68-3, MF C10H8BrClN2O2, MW 303.54 g/mol) is a dihalogenated pyrrolo[2,3-b]pyridine (7-azaindole) derivative bearing an ethyl ester at the 5-position. The scaffold belongs to a privileged class of heterocycles extensively deployed as hinge-binding motifs in kinase inhibitor design.

Molecular Formula C10H8BrClN2O2
Molecular Weight 303.54 g/mol
Cat. No. B8055853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-4-chloro-1h-pyrrolo[2,3-b]pyridine-5-carboxylate
Molecular FormulaC10H8BrClN2O2
Molecular Weight303.54 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2C(=C1Cl)C=CN2)Br
InChIInChI=1S/C10H8BrClN2O2/c1-2-16-10(15)6-7(12)5-3-4-13-9(5)14-8(6)11/h3-4H,2H2,1H3,(H,13,14)
InChIKeyGGVVAMKGDFJQRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Bromo-4-Chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylate: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 2167213-68-3, MF C10H8BrClN2O2, MW 303.54 g/mol) is a dihalogenated pyrrolo[2,3-b]pyridine (7-azaindole) derivative bearing an ethyl ester at the 5-position. The scaffold belongs to a privileged class of heterocycles extensively deployed as hinge-binding motifs in kinase inhibitor design [1]. This specific substitution pattern—concurrent bromine at C6 and chlorine at C4 on the pyridine ring with a C5 ethyl carboxylate—constitutes a regioisomeric identity distinct from mono-halogenated or 5-unsubstituted analogs [2]. The molecule serves as a late-stage functionalizable intermediate in medicinal chemistry campaigns targeting CHK1, CDK, JAK, and FGFR kinases, where orthogonal reactivity at the C6-Br and C4-Cl positions enables sequential cross-coupling diversification [3].

Why Ethyl 6-Bromo-4-Chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylate Cannot Be Replaced by Generic 7-Azaindole Analogs


Generic substitution of pyrrolo[2,3-b]pyridine building blocks without regard to regiospecific halogen placement and ester functionality introduces uncontrolled variables in downstream synthetic sequences and SAR campaigns. The C6-Br/C4-Cl pairing in this compound provides differential oxidative addition reactivity in palladium-catalyzed cross-couplings: bromine at C6 undergoes selective Suzuki/Heck coupling under mild conditions, while the C4 chlorine is substantially less reactive, enabling sequential orthogonal derivatization that mono-halogenated analogs cannot replicate [1]. Furthermore, the C5 ethyl ester acts as both a steric and electronic modulator of the pyridine ring—replacing it with a hydrogen (as in 6-bromo-4-chloro-7-azaindole, CAS 1000340-64-6) removes a critical handle for amide formation or hydrolysis to the carboxylic acid, which is the standard final step in many kinase inhibitor synthetic routes [2]. These functional group interdependencies mean that using a mono-halogenated, des-ester, or regioisomeric analog introduces at least two additional synthetic steps to reach the same final intermediate, compromising both step-economy and overall yield [3].

Quantitative Differentiation Evidence: Ethyl 6-Bromo-4-Chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylate vs. Closest Analogs


Orthogonal Cross-Coupling Reactivity: C6-Br vs. C4-Cl Differential in Pd-Catalyzed Reactions

In palladium-catalyzed Suzuki-Miyaura coupling, the C6 bromine substituent in 4-chloro-6-bromo-pyrrolo[2,3-b]pyridine scaffolds undergoes chemoselective oxidative addition with Pd(0) catalysts at rates approximately 5- to 50-fold faster than the C4 chlorine, dictated by the C-Br bond dissociation energy (~84 kcal/mol) compared to C-Cl (~95 kcal/mol) [1]. This differential enables sequential orthogonal functionalization: C6 arylation can be accomplished with 1.0 equiv boronic acid at 80 °C (Suzuki, Pd(dppf)Cl₂), leaving the C4-Cl intact for subsequent Buchwald-Hartwig amination or a second Suzuki coupling under harsher conditions (110-130 °C). In contrast, the mono-bromo analog ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (no C4 chlorine) offers only a single cross-coupling site, while the mono-chloro analog ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 885500-55-0) lacks the more reactive C6-Br handle and requires higher temperatures for initial coupling, limiting sequential diversification to a single step within typical medicinal chemistry workflows [2].

Medicinal chemistry Cross-coupling Kinase inhibitor synthesis

Ester Handle Utility: C5-COOEt Enables Direct Amidation vs. Des-Ester Analog 6-Bromo-4-chloro-7-azaindole

The ethyl ester at C5 in the target compound serves as a direct precursor for amide bond formation with primary or secondary amines under mild conditions (e.g., AlMe₃/DCM, 0-25 °C, or LiHMDS/THF, -78 °C to rt), yielding the corresponding 5-carboxamide in a single step. This transformation is critical in kinase inhibitor SAR campaigns where C5-amides frequently engage the ribose pocket or solvent-exposed region of the kinase hinge [1]. The comparator 6-bromo-4-chloro-7-azaindole (CAS 1000340-64-6) lacks the ester group entirely; introducing a carboxylate at C5 requires a 3-step sequence of lithiation, CO₂ quench, and esterification, typically achieving 40-60% overall yield vs. 70-85% for direct amidation of the pre-installed ester [2]. In addition, the ethyl ester confers a measured/calculated LogP of approximately 2.5-3.2, which contrasts with the more lipophilic des-ester analog (calculated LogP ~2.9 for 6-bromo-4-chloro-7-azaindole; ClogP ~3.2 for the ethyl ester target) . This moderate lipophilicity improves solubility in standard organic reaction solvents (DCM, THF, EtOAc >50 mg/mL) compared to the fully des-ester analog, which exhibits lower solubility in polar aprotic solvents due to reduced molecular dipole.

Late-stage functionalization Amidation Kinase inhibitor SAR

Purity Specification Benchmark: Commercially Available Lot Analysis vs. Regulatory Expectations for Pharmaceutical Intermediates

Commercially available lots of ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate are routinely supplied at ≥97-98% purity (HPLC, 254 nm), with major lot-specific impurities identified as de-esterified acid (≤1.5%) and des-bromo byproduct (≤0.5%) . This purity profile compares favorably with the mono-chloro analog ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 885500-55-0), which is similarly available at 97% purity but often carries a higher des-chloro impurity burden (up to 2%) due to the greater difficulty of chromatographic separation of the Cl/H analog pair . Residual palladium content in target compound batches from qualified vendors (Leyan, MolCore) is controlled to <20 ppm by ICP-MS, which meets the ICH Q3D Option 1 limit for oral drug products (Pd: Class 2B, PDE 100 μg/day) when used as an intermediate with a 10-fold safety factor [1]. This level of pre-qualification reduces the downstream analytical burden for medicinal chemistry groups advancing compounds toward preclinical candidate nomination.

Quality control Intermediate procurement GMP readiness

Positional Isomer Differentiation: C5-Ester Regioisomer vs. C2-Ester or C3-Ester Pyrrolo[2,3-b]pyridine Analogs in Kinase Binding

In the broader pyrrolo[2,3-b]pyridine kinase inhibitor chemotype, the position of the carboxylate/ester substituent on the pyridine ring critically determines hinge-binding geometry. C5-substituted pyrrolo[2,3-b]pyridines (as in the target compound) orient the ester/carboxamide toward the solvent-exposed region or ribose pocket, whereas C2- or C3-substituted regioisomers project substituents toward the gatekeeper residue or into the adenine pocket, often causing steric clashes that reduce potency [1]. For example, in the FGFR inhibitor series reported by Su et al. (2021), a C5-carboxamide-substituted 1H-pyrrolo[2,3-b]pyridine (compound 4h) exhibited FGFR1 IC₅₀ = 7 nM, while the corresponding C3-substituted regioisomer showed >100-fold loss in potency (FGFR1 IC₅₀ ~900 nM), attributed to disrupted hinge hydrogen bonding [2]. The target compound, as the C5-ethyl ester, is the direct precursor to these active C5-carboxamide final compounds. Procurement of the C2-ester regioisomer (e.g., ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, CAS 942920-55-0) or C3-methyl ester analog (methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate) would therefore route synthesis toward a fundamentally different—and potentially inactive—SAR vector .

Kinase hinge binding Regioisomer specificity Structure-activity relationship

Validated Application Scenarios for Ethyl 6-Bromo-4-Chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylate in Drug Discovery and Development


CHK1/CHK2 Dual Inhibitor Lead Optimization via Sequential C6/C4 Orthogonal Derivatization

Medicinal chemistry teams developing CHK1/CHK2 inhibitors for oncology can utilize the compound as a central intermediate for rapid analog generation. The C6-Br undergoes initial Suzuki coupling with (hetero)aryl boronic acids at 80 °C (Pd(dppf)Cl₂), while the intact C4-Cl is subsequently displaced with amines via Buchwald-Hartwig coupling at 110 °C, yielding 6-aryl-4-amino-pyrrolo[2,3-b]pyridine-5-carboxylates in two steps from a single building block. This workflow directly parallels the Array BioPharma CHK1 inhibitor patent (US 2010/0324041), where 4,6-disubstituted pyrrolo[2,3-b]pyridines demonstrated CHK1 IC₅₀ values of 6-55 nM [1]. Using the target compound eliminates the need to synthesize and purify two separate mono-halogenated intermediates, cutting synthesis time from approximately 10 working days to 4-5 days for a 24-compound library.

FGFR Inhibitor Candidate Synthesis with C5-Carboxamide Functionalization

For FGFR1-4 inhibitor programs, the C5-ethyl ester is directly converted to the corresponding carboxamide via AlMe₃-mediated aminolysis with diverse amine building blocks in a single step. The resulting 6-bromo-4-chloro-5-carboxamide intermediate can then undergo sequential C6 and C4 functionalization or be telescoped into a final FGFR inhibitor series. This route mirrors the synthesis of compound 4h (FGFR1 IC₅₀ = 7 nM, FGFR2 IC₅₀ = 9 nM) reported by Su et al. (2021), where the C5-carboxamide was critical for ribose pocket engagement [2]. Procurement of the pre-formed ethyl ester eliminates lithiation and CO₂ trapping steps, reducing the intermediate cost contribution per gram by an estimated 30-40% compared to starting from the des-ester 7-azaindole.

JAK3 Immunomodulator Scaffold Diversification for Autoimmune Disease Programs

The compound's pyrrolo[2,3-b]pyridine core is a privileged scaffold for JAK kinase inhibition, with the C5-ester serving as a versatile anchor for amide library synthesis. In the JAK3-targeting series described by Nakajima et al. (2015), 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives demonstrated selective JAK3 inhibition (IC₅₀ values down to 1 nM in biochemical assays) [3]. The bromine and chlorine handles on the target compound allow parallel exploration of C6 and C4 substitution effects on isoform selectivity (JAK3 vs. JAK1/JAK2), which is the central challenge in developing next-generation JAK inhibitors with reduced hematopoietic toxicity. Using the dihalogenated ester building block, a 48-compound matrix library (6 × C6 variants × 8 × C4 variants) can be synthesized in approximately 3 weeks by a single FTE, representing a 4-fold throughput improvement over sequential mono-halogenated approaches.

Bulk Intermediate Procurement for CRO and CDMO Preclinical Supply Chains

For contract research and manufacturing organizations supporting multiple kinase inhibitor programs across different clients, the compound offers a common late-stage intermediate that can be stocked as a multi-gram to kilogram inventory item and diverged into client-specific final compounds via the orthogonal C6 and C4 handles. Its physical properties (MW 303.54, density 1.7 g/cm³, non-hygroscopic solid under standard storage at -20 °C under argon) support long-term stability and ease of handling in production environments. With a commercially available purity of ≥98% (HPLC) and controlled Pd content (≤20 ppm) from qualified vendors including Leyan and MolCore, the compound requires no additional purification before use in GLP toxicology batch synthesis, reducing quality release cycle time by 5-7 working days compared to intermediates requiring repurification. Multi-kilogram pricing from established Asian CRO suppliers positions this intermediate at an estimated $1,200-1,800/kg for >5 kg quantities, offering a cost-effective procurement option for CDMOs supporting Phase I/II supply.

Quote Request

Request a Quote for Ethyl 6-bromo-4-chloro-1h-pyrrolo[2,3-b]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.